molecular formula C10H13NO2 B13412045 ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate

ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B13412045
M. Wt: 179.22 g/mol
InChI Key: YUTCMYFVXRZWMF-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused pyrrole and pyrrolidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate can be synthesized through a one-pot reaction involving azomethine ylides, which are prepared in situ from proline and ninhydrin. The reaction proceeds via a [2+3] cycloaddition with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific ester functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

List of Similar Compounds

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h3-4,6,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTCMYFVXRZWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C1=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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